Ethyl 4-(2-hydroxybenzylideneamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-hydroxybenzylideneamino)benzoate is a Schiff base compound with the molecular formula C16H15NO3 It is known for its unique structure, which includes an ethyl ester group, a benzylideneamino group, and a hydroxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(2-hydroxybenzylideneamino)benzoate can be synthesized through the condensation reaction of ethyl 4-aminobenzoate with salicylaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The process involves the following steps:
- Dissolve ethyl 4-aminobenzoate (10 mmol, 2.43 g) in 50 mL of ethanol.
- Add salicylaldehyde (10 mmol, 1.22 g) to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous-flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-hydroxybenzylideneamino)benzoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using sodium borohydride to form the corresponding amine derivative.
Oxidation: Oxidative reactions can convert the hydroxy group to a carbonyl group, forming different derivatives.
Substitution: The benzylideneamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride in ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Ethyl 4-(2-aminobenzyl)benzoate.
Oxidation: Ethyl 4-(2-formylbenzylideneamino)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-hydroxybenzylideneamino)benzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use as a local anesthetic and in drug design.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(2-hydroxybenzylideneamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on enzymes, inhibiting their activity. In the case of its potential use as a local anesthetic, it may interact with sodium ion channels on nerve membranes, blocking the conduction of nerve impulses and resulting in a loss of sensation .
Comparison with Similar Compounds
Ethyl 4-(2-hydroxybenzylideneamino)benzoate can be compared with other similar compounds, such as:
Benzocaine: A well-known local anesthetic with a similar ester structure but lacks the benzylideneamino group.
Procaine: Another local anesthetic with a similar ester structure but contains an amino group instead of the benzylideneamino group.
Tetracaine: A more potent local anesthetic with a similar ester structure but has additional alkyl groups for increased lipophilicity.
The uniqueness of this compound lies in its Schiff base structure, which imparts distinct chemical and biological properties compared to other local anesthetics.
Biological Activity
Ethyl 4-(2-hydroxybenzylideneamino)benzoate, commonly referred to as a Schiff base, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial, antioxidant, and gastroprotective effects.
Synthesis and Characterization
This compound is synthesized through the condensation reaction of salicylaldehyde with ethyl 4-aminobenzoate. The reaction typically occurs in an ethanol solvent under reflux conditions. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography are employed to confirm the structure and purity of the compound.
Table 1: Characterization Data
Technique | Observations |
---|---|
IR Spectroscopy | Characteristic peaks at 1660 cm⁻¹ (C=O) |
NMR | Chemical shifts indicative of aromatic protons |
X-ray Crystallography | Triclinic crystal system, P¯1 symmetry |
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of this compound against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell walls and inhibit essential metabolic processes.
- Antibacterial Activity : The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. In a study, it showed a minimum inhibitory concentration (MIC) of 62.5 μg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : this compound also demonstrates antifungal properties, effectively inhibiting Candida albicans growth with an MIC of 32 μg/mL .
Table 2: Antimicrobial Efficacy
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 62.5 |
Escherichia coli | 62.5 |
Candida albicans | 32 |
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Results indicate that the compound effectively scavenges free radicals, suggesting its potential in preventing oxidative stress-related diseases .
Gastroprotective Effects
Recent research has highlighted the gastroprotective effects of this compound in animal models. In a study involving rats subjected to ethanol-induced gastric mucosal lesions, the compound significantly reduced ulcer size and improved gastric mucosal integrity . Key findings include:
- Histological Improvements : Microscopic examination revealed reduced submucosal edema and leukocyte infiltration.
- Biochemical Markers : The treatment led to increased levels of superoxide dismutase (SOD) and decreased malondialdehyde (MDA), indicating reduced oxidative damage .
Case Studies
- Antimicrobial Study : A comprehensive study assessed the antibacterial activity of various metal complexes derived from this compound. The silver complex exhibited enhanced antibacterial properties compared to the uncoordinated Schiff base .
- Gastroprotective Study : In a controlled experiment, rats treated with this compound showed significant protection against ethanol-induced gastric ulcers, highlighting its potential therapeutic application in gastroenterology .
Properties
CAS No. |
3246-76-2 |
---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
ethyl 4-[(2-hydroxyphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C16H15NO3/c1-2-20-16(19)12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)18/h3-11,18H,2H2,1H3 |
InChI Key |
LFPLHVSNSZORMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.